![molecular formula C13H28N2 B13321649 {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C₁₃H₂₈N₂. It is a derivative of cyclohexylamine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylcyclohexyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylcyclohexylamine and 3-chloropropylamine.
Reaction: The 3,5-dimethylcyclohexylamine is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate {3-[(3,5-dimethylcyclohexyl)amino]propyl}amine.
Methylation: The intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in the investigation of cellular processes and signaling pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be leveraged in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog lacking the propyl and dimethylamino groups.
N,N-Dimethylcyclohexylamine: Similar but lacks the propyl chain.
N,N-Dimethylpropylamine: Lacks the cyclohexyl group.
Uniqueness
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is unique due to the presence of both the cyclohexyl and dimethylamino groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-11-8-12(2)10-13(9-11)14-6-5-7-15(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
CWHACVBARSMTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)
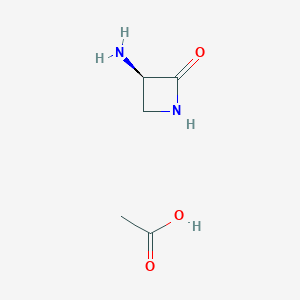
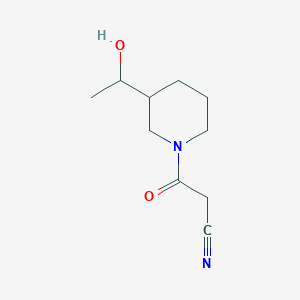

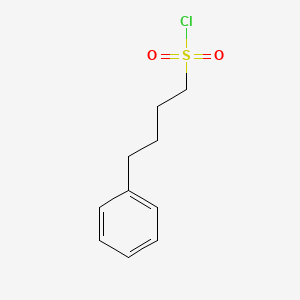
![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

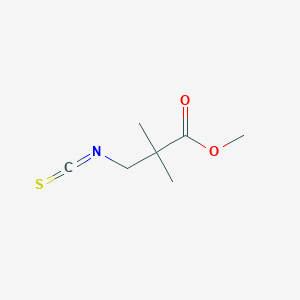
![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
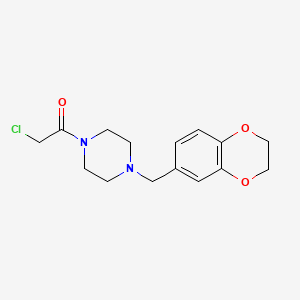
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
